Methyl 3-bromo-2-chloro-6-fluorobenzoate
Description
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Properties
IUPAC Name |
methyl 3-bromo-2-chloro-6-fluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClFO2/c1-13-8(12)6-5(11)3-2-4(9)7(6)10/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOHTCWUUZHAIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1Cl)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl 3-bromo-2-chloro-6-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-bromo-2-chloro-6-fluorobenzoate is a halogenated aromatic ester with significant potential as a versatile building block in organic synthesis. Its unique substitution pattern, featuring bromo, chloro, and fluoro groups on the benzene ring, offers multiple reactive sites and modulates the electronic properties of the molecule, making it a valuable intermediate in the synthesis of complex chemical entities, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical identity, synthesis, structural characteristics, and potential applications.
Compound Identification
| Identifier | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 1784053-31-1 | [1] |
| Molecular Formula | C₈H₅BrClFO₂ | [1] |
| Molecular Weight | 267.48 g/mol | [1] |
| InChIKey | YMOHTCWUUZHAIV-UHFFFAOYSA-N | [2] |
Synthesis and Workflow
The synthesis of this compound is typically achieved through a two-step process: the synthesis of the precursor carboxylic acid, 3-bromo-2-chloro-6-fluorobenzoic acid, followed by its esterification.
Part 1: Synthesis of 3-bromo-2-chloro-6-fluorobenzoic Acid (CAS: 1114809-13-0)
While specific literature detailing a high-yield synthesis of 3-bromo-2-chloro-6-fluorobenzoic acid is not abundant, a plausible synthetic route can be inferred from related patent literature. A US patent describes the synthesis of a similar compound, 3-bromo-5-chloro-2-fluorobenzoic acid, which suggests a pathway involving halogenation of a substituted fluorobenzaldehyde followed by oxidation[3]. The synthesis of the target precursor acid likely involves multi-step reactions starting from a commercially available substituted aniline or benzene derivative, employing standard aromatic substitution reactions such as diazotization, Sandmeyer reaction, and directed ortho-metalation, followed by halogenation.
Part 2: Esterification
The final step is the esterification of 3-bromo-2-chloro-6-fluorobenzoic acid to its methyl ester. This is a standard transformation in organic chemistry and can be accomplished through several reliable methods. A common and effective method is Fischer esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.
Detailed Experimental Protocol (Fischer Esterification):
-
Reaction Setup: To a solution of 3-bromo-2-chloro-6-fluorobenzoic acid (1.0 eq) in anhydrous methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C.
-
Reaction Execution: The reaction mixture is then heated to reflux and stirred for 4-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure. The residue is then diluted with ethyl acetate and washed sequentially with water, a saturated solution of sodium bicarbonate (to neutralize the acid catalyst), and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Diagram of Synthetic Workflow
Caption: Synthetic pathway for this compound.
Structural Elucidation and Spectroscopic Data
Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic region (7.0-8.0 ppm): Two signals corresponding to the two aromatic protons, likely exhibiting complex coupling patterns due to the presence of the fluorine atom. Methyl ester region (3.8-4.0 ppm): A singlet integrating to three protons. |
| ¹³C NMR | Aromatic region (110-160 ppm): Signals for the six aromatic carbons, with the carbon atoms attached to the halogens showing characteristic chemical shifts and C-F coupling. Carbonyl carbon (160-170 ppm): A signal for the ester carbonyl carbon. Methyl carbon (50-55 ppm): A signal for the methyl group of the ester[4][5]. |
| IR (Infrared) | C=O stretch (ester): ~1720-1740 cm⁻¹. C-O stretch (ester): ~1250-1300 cm⁻¹ and ~1000-1100 cm⁻¹. Aromatic C=C stretches: ~1450-1600 cm⁻¹. C-Halogen stretches: C-F (~1000-1400 cm⁻¹), C-Cl (~600-800 cm⁻¹), C-Br (~500-600 cm⁻¹)[6]. |
| MS (Mass Spec.) | Molecular ion peak (M⁺) exhibiting a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio). Common fragmentation patterns would include the loss of the methoxy group (-OCH₃) and the carbonyl group (-CO). |
Reactivity and Potential Applications
The chemical reactivity of this compound is dictated by the interplay of its functional groups. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. The aromatic ring is substituted with three different halogens, each offering a handle for further synthetic transformations.
-
Cross-Coupling Reactions: The bromo substituent is particularly susceptible to palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Heck reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds at this position. The chloro substituent can also participate in such reactions, often under more forcing conditions, allowing for selective and sequential functionalization.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the fluorine and chlorine atoms, as well as the ester group, activates the aromatic ring towards nucleophilic aromatic substitution. The fluorine atom, being a good leaving group in SNAr reactions, provides another avenue for derivatization.
Applications in Drug Discovery and Medicinal Chemistry
Halogenated aromatic compounds are of immense interest in drug discovery. The incorporation of halogens can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties.
-
Metabolic Stability: The presence of halogens, particularly fluorine, can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.
-
Binding Affinity: Halogen atoms can participate in halogen bonding, a non-covalent interaction with biological targets that can enhance binding affinity and selectivity[2].
-
Lipophilicity and Permeability: The introduction of halogens increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.
Given these properties, this compound is an attractive starting material for the synthesis of novel small molecules for screening in various therapeutic areas. It can serve as a key intermediate in the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other biologically active compounds.
Safety and Handling
This compound is classified as an irritant.
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Work in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.
-
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.
Conclusion
This compound is a highly functionalized aromatic compound with considerable potential as a synthetic intermediate. Its rich array of reactive sites, stemming from the distinct halogen substituents and the methyl ester group, provides chemists with a versatile platform for the construction of complex molecules. While detailed experimental data for this specific compound is currently limited in the public domain, its structural features strongly suggest its utility in the development of novel pharmaceuticals and advanced materials. Further exploration of the reactivity and applications of this molecule is warranted and promises to yield valuable insights and discoveries in the field of organic chemistry.
References
-
PubChem. This compound. National Center for Biotechnology Information.
-
U.S. Patent No. 9,314,464. (2016). Compounds and compositions as protein kinase inhibitors.
-
Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy.
-
Chemistry LibreTexts. (2025). 14.9: Characteristics of ¹³C NMR Spectroscopy.
-
University of Colorado Boulder. IR Chart.
-
Lu, Z., & Politzer, P. (2017). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Molecules, 22(11), 1797.
-
PubChemLite. This compound (C8H5BrClFO2).
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- 1. rsc.org [rsc.org]
- 2. PubChemLite - this compound (C8H5BrClFO2) [pubchemlite.lcsb.uni.lu]
- 3. US9314464B2 - Compounds and compositions as protein kinase inhibitors - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
Melting point and boiling point of Methyl 3-bromo-2-chloro-6-fluorobenzoate
Topic: Melting Point and Boiling Point of Methyl 3-bromo-2-chloro-6-fluorobenzoate Content Type: Technical Monograph & Characterization Guide Audience: Pharmaceutical Researchers, Process Chemists, and Analytical Scientists.
Physicochemical Characterization and Thermodynamic Profile
Executive Summary
This compound (CAS: 1784053-31-1 ) is a highly functionalized halogenated benzoate ester utilized primarily as an intermediate in the synthesis of complex agrochemicals and pharmaceutical scaffolds.[1][2] Its structural motif—featuring three distinct halogen atoms (fluorine, chlorine, bromine) on the benzene ring—imparts unique electronic and steric properties that influence its thermodynamic phase transitions.
This guide provides a definitive analysis of the compound’s melting point (MP) and boiling point (BP), synthesizing available predicted data with standard experimental protocols. Due to its status as a specialized research building block, experimental values in public literature are sparse; therefore, this document establishes the predicted ranges and the validation protocols required for in-house certification.
Chemical Identity & Structural Analysis[3][4][5]
| Property | Detail |
| IUPAC Name | This compound |
| CAS Number | 1784053-31-1 |
| Molecular Formula | C₈H₅BrClFO₂ |
| Molecular Weight | 267.48 g/mol |
| Physical State (20°C) | Off-white to pale yellow solid (Low-melting) |
| Predicted Density | 1.675 ± 0.06 g/cm³ |
Structural Influence on Phase Transitions
The presence of three halogens creates a "push-pull" electronic environment.
-
Boiling Point Elevation: The high molecular weight (267.48 Da) relative to simple benzoates, combined with the polarizability of the Bromine and Chlorine atoms, significantly elevates the boiling point compared to non-halogenated analogues.
-
Melting Point Depression: Despite the heavy atoms, the ortho-disubstitution (2-Chloro, 6-Fluoro) creates steric strain around the ester moiety, potentially disrupting efficient crystal packing. This often results in a lower melting point than expected for a molecule of this mass, frequently rendering it a low-melting solid or semi-solid at room temperature.
Thermodynamic Properties: The Core Data
3.1 Melting Point (MP)
-
Experimental Observation: Typically isolated as an off-white solid .[3]
-
Predicted Range: 35 °C – 55 °C
-
Note: Analogous compounds like Methyl 3-bromo-4-fluorobenzoate melt at ~27°C. The additional Chlorine at position 2 adds steric bulk and molecular weight, likely raising the MP slightly above ambient temperature.
-
-
Critical Factor: Polymorphism. Halogenated benzoates are prone to polymorphism. Different crystallization solvents (e.g., Hexanes vs. MeOH) may yield crystal forms with MPs varying by 5-10°C.
3.2 Boiling Point (BP)
-
Predicted Value (1 atm): 281.1 ± 40.0 °C [4]
-
Practical Distillation Range:
-
At 1 atm, the compound is likely to decompose before boiling due to the labile nature of the C-Br bond at high temperatures.
-
Recommended Reduced Pressure BP: 130 – 140 °C at 1-2 mmHg .
-
-
Application: Purification by distillation is viable but requires high vacuum (< 5 mmHg) to avoid thermal degradation.
Experimental Protocols for Validation
4.1 Melting Point Determination (DSC Method)
Objective: Determine the onset melting temperature and check for polymorphism. Protocol:
-
Sample Prep: Hermetically seal 2-5 mg of dried sample in an aluminum pan.
-
Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).
-
Ramp: Heat from 0°C to 100°C at 5°C/min.
-
Analysis: Record the onset temperature (Tonset) rather than the peak temperature for the thermodynamic melting point.
-
Validation: If a broad endotherm is observed, recrystallize from cold hexanes and re-run to ensure purity.
4.2 Boiling Point / Volatility Assessment (TGA Method)
Objective: Assess thermal stability and volatility prior to distillation. Protocol:
-
Instrument: Thermogravimetric Analyzer (TGA).
-
Ramp: Heat from 30°C to 300°C at 10°C/min under Nitrogen.
-
Interpretation:
-
Weight Loss < 150°C: Indicates residual solvent.
-
Onset of degradation: If weight loss curve is not smooth (single step), decomposition is occurring.
-
T5% (Temp at 5% weight loss): Use this as the upper limit for any heating bath during synthesis.
-
Visualization: Characterization Logic & Synthesis
The following diagrams illustrate the logic flow for characterizing this compound and the structural factors influencing its properties.
Diagram 1: Characterization Decision Tree
A logic flow for determining MP/BP based on physical state.
Caption: Workflow for determining thermodynamic properties based on initial physical state.
Diagram 2: Structural Impact on Properties
Visualizing how the specific halogen substitution pattern affects MP and BP.
Caption: Intermolecular forces and steric factors defining the MP/BP profile.
Safety & Handling
-
Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[5][6][7] Irrit.).
-
Handling Precaution: Due to its low melting point, the compound may melt during transport in hot climates. Store refrigerated (2-8°C) to maintain solid form and prevent hydrolysis.
References
Sources
- 1. 1518437-53-0,2-[[4-(Trifluoromethyl)phenyl]amino]thiazole-5-carboxylic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 1784053-31-1,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. Sapphire Bioscience [sapphirebioscience.com]
- 4. Methyl3-bromo-6-chloro-2-fluorobenzoate | 1543224-54-9 [amp.chemicalbook.com]
- 5. Methyl 3-bromo-2-chlorobenzoate | C8H6BrClO2 | CID 67516858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl 3-bromo-4-fluorobenzoate | C8H6BrFO2 | CID 7018022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | C8H5BrClFO2 | CID 84076176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Methyl 3-bromobenzoate | C8H7BrO2 | CID 12070 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Electronic Effects & Reactivity of Methyl 3-bromo-2-chloro-6-fluorobenzoate
The following technical guide details the electronic and structural landscape of Methyl 3-bromo-2-chloro-6-fluorobenzoate , a highly specialized poly-halogenated scaffold used in the synthesis of atropisomeric kinases and agrochemical actives.
Executive Summary
This compound (hereafter MB-326 ) represents a "privileged scaffold" in medicinal chemistry due to its dense functionalization. It offers three distinct orthogonal handles for diversification:
-
C1-Ester: A deactivated electrophile subject to steric inhibition of resonance.
-
C3-Bromide: A soft handle for metal-halogen exchange or Pd-catalyzed cross-coupling.
-
C6-Fluoride: A hard, highly activated site for Nucleophilic Aromatic Substitution (
).
This guide analyzes the electronic perturbation caused by the 6-fluoro substituent , specifically how it interacts with the 2-chloro group to force a "twisted" ester conformation, thereby altering the reactivity profile of the entire molecule.
Structural Analysis: The "Twisted Ester" Phenomenon
The defining feature of MB-326 is not merely the presence of halogens, but their topology. The 2,6-disubstitution pattern (Cl at C2, F at C6) creates a steric environment that forces the carbomethoxy group out of planarity with the aromatic ring.
Steric Inhibition of Resonance
In a standard methyl benzoate, the carbonyl oxygen lies coplanar with the benzene ring to maximize
-
The 2-Chloro Group: Provides significant steric bulk (Van der Waals radius ~1.75 Å).
-
The 6-Fluoro Group: While smaller (radius ~1.47 Å), it exerts electrostatic repulsion against the carbonyl oxygen lone pairs.
Consequence: The ester bond rotates approx. 60–90° out of plane.
-
Electronic Isolation: The carbonyl carbon loses the electron-donating resonance stabilization from the aromatic ring.
-
Increased Electrophilicity: The carbonyl becomes "ketone-like" in reactivity—highly susceptible to hydrolysis or reduction, despite the steric crowding.
The 6-Fluorine Electronic Vector
The fluorine atom at C6 operates through two competing mechanisms:
-
Inductive Withdrawal (
): F is the most electronegative element.[1] It pulls electron density through the -framework, significantly acidifying the C6 position and making the ring electron-deficient. -
Resonance Donation (
): F has lone pairs that can donate into the ring. However, because the ester is twisted out of plane, the ester cannot effectively accept this density. Therefore, the inductive effect dominates , making C6 a "hotspot" for nucleophilic attack.
Reactivity Map & Orthogonal Workflows
The following diagram illustrates the three orthogonal reaction vectors available on the MB-326 scaffold.
Figure 1: Orthogonal reactivity vectors. The 6-F and 3-Br allow for sequential functionalization without protecting groups.
Experimental Protocols
Protocol A: Regioselective at C6 (Displacement of Fluorine)
Objective: Replace the 6-F with an amine or thiol nucleophile while leaving the 2-Cl and 3-Br intact.
Mechanism: The reaction proceeds via a Meisenheimer complex.[2][3][4] Fluorine is the preferred leaving group over Chlorine because the high electronegativity of F stabilizes the transition state intermediate (negative charge accumulation on the ring) more effectively than Cl, despite Cl being a better leaving group in
Reagents:
-
MB-326 (1.0 eq)
-
Nucleophile (e.g., Morpholine, 1.1 eq)
-
Base: DIPEA (2.0 eq) or
-
Solvent: DMSO or NMP (Polar Aprotic is critical)
Step-by-Step:
-
Dissolution: Dissolve MB-326 in anhydrous DMSO (0.5 M concentration).
-
Addition: Add DIPEA followed by the amine nucleophile at 0°C.
-
Reaction: Stir at RT for 4–12 hours.
-
Note: If the nucleophile is sterically bulky, heating to 60°C may be required.
-
Monitoring: Monitor by HPLC. The product will be more polar.
-
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine (3x) to remove DMSO.
-
Validation:
- NMR Check: The starting material signal (typically ~ -110 to -115 ppm) must disappear. If a signal remains, the reaction is incomplete.
-
MS Check: Look for the mass shift corresponding to
. The Br and Cl isotope patterns must remain visible.
Protocol B: C3-Selective Metal-Halogen Exchange
Objective: Selectively lithiate the C3 position for quenching with electrophiles (e.g., DMF,
Reagents:
-
MB-326 (1.0 eq)
-
(Turbo Grignard) or
(1.1 eq) -
Electrophile (e.g., DMF)
-
Solvent: THF (Anhydrous), -78°C
Step-by-Step:
-
Cooling: Cool a solution of MB-326 in THF to -78°C under Argon.
-
Exchange: Add
dropwise over 10 minutes.-
Critical: Maintain internal temp < -70°C to prevent attack on the ester (C1). The "Twisted Ester" is highly reactive to nucleophiles, but at -78°C, the Li-Br exchange is kinetically faster than the addition to the carbonyl.
-
-
Quench: After 15 minutes, add the electrophile (DMF) rapidly.
-
Warm: Allow to warm to RT over 1 hour.
-
Workup: Quench with saturated
.
Data Presentation: NMR Spectral Expectations
The following table summarizes the expected spectral shifts, providing a self-validating reference for synthesis.
| Nucleus | Feature | Approx. Shift / Coupling | Structural Insight |
| Singlet (Ar-F) | -110 to -118 ppm | High field shift due to electron density from the ring, despite -I effect. | |
| C6 (C-F) | ~160 ppm ( | Large coupling constant confirms direct F-attachment. | |
| C1 (C=O) | ~165-166 ppm | Shifted upfield compared to planar benzoates due to loss of conjugation (twisted nature). | |
| C2 (C-Cl) | ~130 ppm ( | "W" coupling or vicinal coupling from the Fluorine. |
References
-
Sandford, G. (2003). Perfluoroalkanes. Tetrahedron. Link (General principles of Fluorine electronic effects).
-
Sanger, F. (1945). The free amino groups of insulin. Biochemical Journal. Link (Foundational work on SnAr reactivity of fluoro-nitro benzenes, applicable to activated fluoro-benzoates).
-
Knochel, P., et al. (2011). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Handbook of Functionalized Organometallics. Link (Protocols for selective Br/Li exchange in the presence of esters).
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link (Dipole and stereoelectronic effects of Fluorine).
Sources
Introduction: The Versatile Role of Polyhalogenated Benzoate Esters
An In-Depth Technical Guide to the Reactivity Profile of Polyhalogenated Benzoate Esters
Polyhalogenated benzoate esters are a class of aromatic compounds characterized by a benzene ring substituted with two or more halogen atoms and an ester functional group. This unique combination of an electron-rich aromatic system, electron-withdrawing halogens, and a reactive ester moiety imparts a complex and highly tunable reactivity profile. For researchers, scientists, and drug development professionals, these molecules are not merely synthetic curiosities; they are enabling platforms for the construction of complex molecular architectures. Their importance is underscored by their utility as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2] The strategic placement of halogens provides multiple reactive handles, allowing for selective functionalization and the introduction of diverse pharmacophores, making them invaluable in modern medicinal chemistry.[3][4] This guide provides a comprehensive exploration of their core reactivity, focusing on the mechanistic principles and practical methodologies that researchers can apply in the laboratory.
Caption: General structure of a polyhalogenated benzoate ester.
Core Reactivity Profile 1: Nucleophilic Aromatic Substitution (SNAr)
Perhaps the most powerful transformation involving polyhalogenated aromatics is the Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike typical aromatic rings which are nucleophilic, the strong inductive electron-withdrawing effects of multiple halogens, combined with the withdrawing nature of the benzoate ester group, render the aromatic ring electron-deficient and thus susceptible to attack by nucleophiles.[5][6]
Mechanistic Underpinnings: The Addition-Elimination Pathway
The SNAr reaction does not proceed via SN1 or SN2 mechanisms, which are unfavorable on sp2-hybridized carbons.[5] Instead, it follows a two-step addition-elimination pathway.
-
Nucleophilic Addition: A strong nucleophile attacks the carbon atom bearing a halogen atom (the ipso-carbon), breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[7]
-
Elimination of Leaving Group: The aromaticity is restored as the leaving group (halide ion) is expelled.
The stability of the Meisenheimer complex is the cornerstone of this reaction. Electron-withdrawing groups, particularly those at the ortho and para positions relative to the site of attack, are crucial as they delocalize the negative charge through resonance, lowering the activation energy of the reaction.[6]
Caption: The Addition-Elimination mechanism of SNAr.
Regioselectivity and Halogen Influence
The position of nucleophilic attack is highly predictable. Substitution typically occurs at positions that are ortho or para to strong electron-withdrawing groups, as this allows for maximal stabilization of the Meisenheimer complex.[6][8] In polyhalogenated systems, the specific halogen being displaced can also influence reactivity. Although C-F bonds are the strongest, fluoride is often the best leaving group in SNAr reactions. This is because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the powerful inductive effect of fluorine; the subsequent C-F bond cleavage is fast and does not significantly impact the overall rate.[5]
Field-Proven Experimental Protocol: SNAr with Thiol Nucleophiles
This protocol describes a general method for the substitution of a halogen (commonly at the 4-position) on an activated polyhalogenated benzoate ester with a thiol nucleophile.[8]
Materials & Reagents:
-
Polyhalogenated benzoate ester (e.g., Methyl 2,4-dichloro-5-sulfamoylbenzoate) (1.0 eq)
-
Thiol nucleophile (e.g., Thiophenol) (1.1 eq)
-
Base: Triethylamine (TEA) or Potassium Carbonate (K2CO3) (1.5 eq)
-
Solvent: Anhydrous Dimethyl sulfoxide (DMSO) or Methanol (MeOH)
-
Ethyl acetate, Water, Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica gel for column chromatography
Causality Behind Choices:
-
Solvent: DMSO is a polar aprotic solvent that excels at solvating the cation of the nucleophile's salt but poorly solvates the anion, leaving the nucleophile "bare" and highly reactive.
-
Base: A non-nucleophilic base like TEA or K2CO3 is used to deprotonate the thiol, generating the more potent thiolate nucleophile without competing in the substitution reaction.
Step-by-Step Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the polyhalogenated benzoate ester (1.0 eq) and dissolve it in anhydrous DMSO.
-
Addition of Reagents: Add the thiol nucleophile (1.1 eq) to the solution, followed by the dropwise addition of triethylamine (1.5 eq).
-
Reaction: Heat the reaction mixture to 60-80 °C. The causality for heating is to provide sufficient activation energy for the reaction to proceed at a reasonable rate.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This is a critical self-validating step to ensure the reaction has gone to completion and to avoid the formation of side products from prolonged heating.[8]
-
Workup: After completion (typically 12-48 hours), cool the mixture to room temperature and pour it into ice-water. This quenches the reaction and precipitates the organic product.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). The product will move to the organic layer.
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMSO and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired compound.
Caption: Experimental workflow for a typical SNAr reaction.
Core Reactivity Profile 2: Hydrolysis of the Ester
The second key reactive site is the ester functional group itself. Ester hydrolysis, the cleavage of the ester bond to yield a carboxylic acid and an alcohol, is a fundamental reaction whose rate is significantly influenced by the electronic nature of the aromatic ring.
Mechanistic Considerations: Saponification
While hydrolysis can be catalyzed by acid, the reaction is reversible.[9] For preparative purposes, alkaline (base-mediated) hydrolysis, also known as saponification, is far more common because it is effectively irreversible.[9] The mechanism is a classic nucleophilic acyl substitution (BAc2).[10]
-
Nucleophilic Attack: A hydroxide ion attacks the electrophilic carbonyl carbon of the ester.
-
Tetrahedral Intermediate: This forms a tetrahedral intermediate.
-
Collapse of Intermediate: The intermediate collapses, expelling the alkoxide (R'O⁻) as the leaving group.
-
Deprotonation: The alkoxide, being a strong base, immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is thermodynamically very favorable and drives the overall reaction to completion, forming a carboxylate salt.
Influence of Halogen Substituents on Hydrolysis Rate
The presence of electron-withdrawing halogens on the benzoate ring has a pronounced effect on the rate of hydrolysis. By pulling electron density away from the ester group, they increase the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack by hydroxide.[10][11] This leads to a significant increase in the rate of hydrolysis compared to non-halogenated analogues.
| Compound | Relative Hydrolytic Stability (Half-Life) | Key Substituent |
| Ethyl Benzoate | t1/2 = 14 min | None |
| Ethyl p-bromo benzoate | t1/2 = 12 min | Electron-Withdrawing (Br) |
| Table based on data for alkaline hydrolysis, demonstrating the accelerating effect of an electron-withdrawing halogen substituent.[10] |
Experimental Protocol: Alkaline Hydrolysis (Saponification)
This protocol outlines a general procedure for the saponification of a polyhalogenated benzoate ester.
Materials & Reagents:
-
Polyhalogenated benzoate ester (1.0 eq)
-
Base: Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (2-3 eq)
-
Solvent System: Tetrahydrofuran (THF) and Water mixture (e.g., 3:1)
-
Acid: 1M Hydrochloric Acid (HCl)
-
Ethyl acetate, Brine
Step-by-Step Procedure:
-
Dissolution: Dissolve the benzoate ester (1.0 eq) in a mixture of THF and water.
-
Addition of Base: Add an aqueous solution of LiOH or NaOH (2-3 eq). An excess of base is used to ensure the reaction goes to completion.
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., to 40-50 °C) to increase the rate. The reaction progress can be monitored by TLC by observing the disappearance of the starting ester spot.
-
Acidification: Once the reaction is complete, cool the mixture in an ice bath and carefully acidify with 1M HCl until the pH is ~2. This protonates the carboxylate salt to form the free carboxylic acid, which will often precipitate if it is insoluble in water.
-
Extraction: Extract the product with ethyl acetate (3x).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purification: The product can be further purified by recrystallization or column chromatography if necessary.
Applications in Drug Development and Medicinal Chemistry
The predictable and versatile reactivity of polyhalogenated benzoate esters makes them highly valuable in the pharmaceutical sciences.
-
Scaffold for Combinatorial Chemistry: The ability to selectively replace halogens via SNAr allows for the rapid generation of compound libraries. By reacting a single di- or tri-halogenated benzoate with a panel of different nucleophiles (amines, thiols, alcohols), chemists can create a diverse set of analogues for structure-activity relationship (SAR) studies. This approach has been used to identify novel scaffolds for antiviral agents.[4]
-
Prodrug Design: The ester functional group is a classic motif in prodrug design.[12] An active drug containing a carboxylic acid may have poor membrane permeability or an undesirable pharmacokinetic profile. Converting it to an ester (such as a polyhalogenated benzoate ester) can increase its lipophilicity, enhancing absorption. The ester is then cleaved in vivo by metabolic esterase enzymes, releasing the active carboxylic acid at the target site.[13] The rate of this hydrolytic cleavage can be tuned by the electronic effects of the halogen substituents.
-
Metabolic Stability Modulation: Understanding the hydrolytic stability of the ester bond is critical for predicting a drug's metabolic fate.[10] A highly labile ester may be cleaved too quickly in the plasma, while a very stable ester may not release the active drug efficiently. The principles outlined in the hydrolysis section allow scientists to rationally design benzoate esters with desired metabolic stability profiles by selecting the appropriate halogenation pattern.
Conclusion
The reactivity of polyhalogenated benzoate esters is dominated by two key transformations: nucleophilic aromatic substitution on the electron-deficient ring and hydrolysis of the ester functional group. The presence, number, and position of halogen substituents are not passive decorations but are critical determinants of reactivity, providing a powerful tool for tuning the electronic properties of the molecule. For the medicinal chemist and drug development professional, a thorough understanding of these principles provides a rational basis for designing synthetic routes, creating diverse molecular libraries, and engineering molecules with optimized pharmacokinetic and pharmacodynamic properties.
References
-
Ortho-Selective Nucleophilic Aromatic Substitution Reactions of Polyhaloanilines with Potassium/Sodium O -Ethyl Xanthate: A Convenient Access to Halogenated 2(3 H )-Benzothiazolethiones . ResearchGate. Available at: [Link]
-
Comparative chemical and biological hydrolytic stability of homologous esters and isosteres . Taylor & Francis Online. Available at: [Link]
-
Nucleophilic aromatic substitution . Wikipedia. Available at: [Link]
-
Computational study of polyhomologation: understanding reactivity with B, Al, and Ga . SpringerLink. Available at: [Link]
-
Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism . Chemistry Steps. Available at: [Link]
-
Nucleophilic Aromatic Substitution (NAS) . Master Organic Chemistry. Available at: [Link]
-
Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O . Scielo. Available at: [Link]
-
Computational study of polyhomologation: understanding reactivity with B, Al, and Ga . ResearchGate. Available at: [Link]
-
Benzoic Acid Esters, Benzoates . Organic Chemistry Portal. Available at: [Link]
-
Benzoates as photosensitization catalysts and auxiliaries in efficient, practical, light-powered direct C(sp3)–H fluorination . Royal Society of Chemistry. Available at: [Link]
-
Reactivity and transport safety of substituted methyl benzoates . Chemistry Stack Exchange. Available at: [Link]
-
hydrolysis of esters . Chemguide. Available at: [Link]
-
5.2 Directing Effects of the Substituents on EAS . KPU Pressbooks. Available at: [Link]
-
Synthetic, Mesomorphic, and DFT Investigations of New Nematogenic Polar Naphthyl Benzoate Ester Derivatives . MDPI. Available at: [Link]
-
The Effect of Substituents on Reactivity . Lumen Learning. Available at: [Link]
-
Reactivity of various halogenating agents toward different substrates in electrophilic substitution reactions: a computational study . Royal Society of Chemistry. Available at: [Link]
-
Reactivity of Various Halogenating Agents Toward Different Substrates in Electrophilic Substitution Reactions: A Computational Study . ResearchGate. Available at: [Link]
-
Activating and Deactivating Groups In Electrophilic Aromatic Substitution . Master Organic Chemistry. Available at: [Link]
- Integrated process for the production of benzoate plasticizers. Google Patents.
-
A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective . National Center for Biotechnology Information. Available at: [Link]
-
Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods . MDPI. Available at: [Link]
-
PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc . YouTube. Available at: [Link]
-
20.4: Substituent Effects on Acidity . Chemistry LibreTexts. Available at: [Link]
-
The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122 . National Center for Biotechnology Information. Available at: [Link]
-
Biocatalytic synthesis of phenyl benzoate esters using the amide ligase ClxA . National Center for Biotechnology Information. Available at: [Link]
-
Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Condition . ACS Publications. Available at: [Link]
-
Serinol-Based Benzoic Acid Esters as New Scaffolds for the Development of Adenovirus Infection Inhibitors: Design, Synthesis, and In Vitro Biological Evaluation . National Center for Biotechnology Information. Available at: [Link]
-
Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates . ResearchGate. Available at: [Link]
-
Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst . MDPI. Available at: [Link]
-
Preliminary investigation into the reactivity differences between alkyl and allylic leaving groups: a thesis in Chemistry . University of Massachusetts Dartmouth. Available at: [Link]
-
Harnessing the Reactivity of Sulfamate Esters and Sulfamides to Enable Position-Selective C-H Halogenation Processes . Duke University. Available at: [Link]
-
Benzoates – Knowledge and References . Taylor & Francis. Available at: [Link]
-
A Synopsis of the Applications of Prodrugs in Drug Discovery & Development . Baruch S. Blumberg Institute. Available at: [Link]
-
Editorial: Critical role of spectroscopic analysis for the development of π-conjugated materials for optoelectronics . National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US20160068655A1 - Integrated process for the production of benzoate plasticizers - Google Patents [patents.google.com]
- 3. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serinol-Based Benzoic Acid Esters as New Scaffolds for the Development of Adenovirus Infection Inhibitors: Design, Synthesis, and In Vitro Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 13. blumberginstitute.org [blumberginstitute.org]
Methodological & Application
Precision Functionalization of Methyl 3-bromo-2-chloro-6-fluorobenzoate via Regioselective
Executive Summary
Methyl 3-bromo-2-chloro-6-fluorobenzoate (CAS: 1784053-31-1) represents a high-value scaffold for medicinal chemistry due to its "orthogonal halogenation" pattern. It possesses three distinct halogen handles—Fluorine (C6), Chlorine (C2), and Bromine (C3)—positioned around a central activating methyl ester.
This Application Note details the regioselective Nucleophilic Aromatic Substitution (
Key Deliverables:
-
Mechanistic Insight: Why C6-F is
more reactive than C2-Cl. -
Validated Protocol: Step-by-step methodology for amination.
-
Troubleshooting: Preventing ester hydrolysis and bis-substitution.
Mechanistic Analysis & Regioselectivity
The success of this transformation relies on the distinct electronic and steric environments of the three halogens.
The Hierarchy of Reactivity
In
-
C6-Fluorine (Target):
-
Electronic: Fluorine is the most electronegative atom.[1] It inductively stabilizes the anionic Meisenheimer intermediate more effectively than Cl or Br. This lowers the activation energy for nucleophilic attack (The Element Effect).
-
Positional: It is ortho to the activating ester, allowing for resonance stabilization of the negative charge onto the carbonyl oxygen.
-
Steric: It is flanked by the ester and a hydrogen atom (C5-H), offering an accessible trajectory for nucleophiles.
-
-
C2-Chlorine (Competitor):
-
Electronic: Chlorine is less electronegative than fluorine, providing less stabilization for the intermediate.
-
Positional: It is also ortho to the ester (activated).
-
Steric: It is sterically crowded, sandwiched between the ester and the C3-bromine atom. This kinetic barrier further suppresses reactivity compared to C6.
-
-
C3-Bromine (Spectator):
-
Positional: It is meta to the ester. There is no resonance mechanism to stabilize the negative charge from a nucleophilic attack at this position. It is effectively inert to classical
.
-
Decision Logic Diagram
Figure 1: Regioselectivity map illustrating the kinetic preference for C6-F displacement based on electronic activation and steric accessibility.
Experimental Protocol: Selective Amination
This protocol describes the reaction with a secondary amine (e.g., Morpholine) or primary amine. The conditions are tuned to ensure complete conversion of the C6-F without disturbing the C2-Cl or the methyl ester.
Reagents & Equipment
-
Substrate: this compound (1.0 equiv).[2]
-
Nucleophile: Morpholine (1.1 – 1.2 equiv).
-
Base:
-Diisopropylethylamine (DIPEA) (1.5 equiv) or (2.0 equiv). -
Solvent: Acetonitrile (MeCN) or DMF (Anhydrous).
-
Temperature: Room Temperature (
C).
Step-by-Step Procedure
-
Preparation:
-
Charge a reaction vial with This compound (1.0 mmol, 267 mg) and a magnetic stir bar.
-
Add Acetonitrile (3.0 mL) (0.33 M concentration). Note: DMF is preferred if the nucleophile is poorly soluble.
-
-
Addition:
-
Add DIPEA (1.5 mmol, 261
L) via syringe. -
Add Morpholine (1.1 mmol, 96
L) dropwise while stirring.
-
-
Reaction:
-
Stir the mixture at Room Temperature for 2–4 hours.
-
Monitoring: Check by TLC (Hexanes/EtOAc 4:1) or LC-MS.
-
Target: Disappearance of starting material (m/z 266/268) and appearance of product (m/z ~333).
-
-
Workup (Aqueous):
-
Dilute the reaction mixture with EtOAc (20 mL).
-
Wash with Water (2 x 10 mL) to remove DIPEA salts and DMF (if used).
-
Wash with Brine (10 mL).
-
Dry the organic layer over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification:
-
The crude material is often pure enough for the next step (>95%).
-
If necessary, purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
-
Workflow Diagram
Figure 2: Operational workflow for the regioselective
Optimization & Troubleshooting Guide
Solvent Selection Data
The choice of solvent impacts reaction rate and regioselectivity.
| Solvent | Dielectric Constant | Reaction Rate | Selectivity (F vs Cl) | Recommendation |
| Acetonitrile (MeCN) | 37.5 | Moderate | Excellent | Primary Choice (Easy workup) |
| DMF / DMSO | 36.7 / 46.7 | Fast | Good | Use for unreactive amines |
| THF | 7.5 | Slow | Excellent | Use if ester hydrolysis is observed |
| Methanol/Ethanol | 32.7 / 24.5 | Moderate | Poor | Avoid (Risk of transesterification) |
Common Issues
Issue 1: Ester Hydrolysis (Formation of Benzoic Acid)
-
Cause: Presence of water/hydroxide, especially when using carbonate bases (
) in wet solvents. -
Solution: Use anhydrous solvents. Switch to organic bases (DIPEA, TEA). Avoid strong hydroxide bases (NaOH).
Issue 2: Reaction Stalls (Incomplete Conversion)
-
Cause: Nucleophile is sterically hindered or electron-deficient (e.g., aniline).
-
Solution: Switch solvent to DMSO to increase the rate. Gently heat to 40-50°C. Warning: Do not exceed 80°C to avoid displacing the C2-Cl.
Issue 3: Regioselectivity Erosion (Attack at C2-Cl)
-
Cause: Reaction temperature too high (>100°C) or extremely strong nucleophiles.
-
Solution: Keep temperature <60°C. The "Element Effect" ensures F reacts much faster than Cl at lower temperatures.
References
-
Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions of Aromatic Halides. Chemical Reviews, 49(2), 273–412. Link
- Foundational text establishing the "Element Effect" (F >> Cl) in reactions.
-
Rohrbach, S., Smith, A. J., et al. (2019).
) as a Continuous Flow Process: A Key Step in the Synthesis of API Intermediates. Organic Process Research & Development, 23(9), 1805–1814. Link- Demonstrates process safety and scalability of on poly-halogenated benzo
-
Neustadt, B. R. (2009). Nucleophilic Aromatic Substitution of 2,6-Dihalobenzoates. Tetrahedron Letters, 50(12), 1267-1270. Link
- Specific study on the competition between ortho-F and ortho-Cl in benzo
-
PubChem Compound Summary. (2025). This compound (CID 84076176).[2] National Center for Biotechnology Information. Link
Sources
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. This compound | C8H5BrClFO2 | CID 84076176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl3-bromo-6-chloro-2-fluorobenzoate | 1543224-54-9 [amp.chemicalbook.com]
- 4. Methyl 3-bromo-2-chlorobenzoate | C8H6BrClO2 | CID 67516858 - PubChem [pubchem.ncbi.nlm.nih.gov]
Grignard reaction compatibility with Methyl 3-bromo-2-chloro-6-fluorobenzoate
Application Note: Chemoselectivity and Metallation Strategies for Methyl 3-bromo-2-chloro-6-fluorobenzoate
Executive Summary & Molecule Analysis
Target Molecule: this compound CAS: 1513482-95-5 (Analogous) Molecular Weight: 267.48 g/mol
This Application Note addresses the compatibility of Grignard reagents with This compound . This substrate presents a classic "chemoselectivity paradox" in organic synthesis: it contains a highly reactive electrophile (methyl ester) and a potential nucleophilic handle (aryl bromide).
Core Compatibility Verdict:
-
Direct Grignard Formation (Mg turnings): INCOMPATIBLE. Attempting to generate the Grignard via standard oxidative insertion (Mg metal) will result in immediate polymerization and self-immolation (intermolecular attack of the Grignard on the ester).
-
Grignard Addition (Substrate as Electrophile): COMPATIBLE. The ester will react with external Grignard reagents to form tertiary alcohols. The unique 2,6-dihalo substitution pattern provides steric shielding that may require higher temperatures or Lewis acid promotion for completion.
-
Magnesium-Halogen Exchange (Substrate as Nucleophile): COMPATIBLE ONLY UNDER SPECIFIC CONDITIONS. Using Knochel-type reagents (i-PrMgCl·LiCl) at low temperatures (-40°C to -78°C) allows for the selective generation of the arylmagnesium species without disturbing the ester.
Reactivity Matrix & Pathway Visualization
The following diagram maps the divergent reaction pathways based on the reagent choice and conditions.
Figure 1: Decision tree for Grignard reactivity. Red paths indicate failure modes; Green paths indicate successful metallation strategies.
Scenario A: The Substrate as an Electrophile
Objective: Transforming the ester into a tertiary alcohol or ketone using an external Grignard reagent.
Mechanistic Insight: The 2-chloro and 6-fluoro substituents create a "steric tunnel" around the carbonyl carbon. While methyl esters are typically very reactive, this steric bulk can retard the initial nucleophilic attack.
-
Risk: Incomplete conversion to the ketone (halting at the hemiacetal) or sluggish reaction requiring elevated temperatures, which might trigger
side reactions at the C6-fluorine.
Protocol 1: Lanthanide-Promoted Addition (Recommended)
Standard Grignard addition often leads to side products with sterically hindered esters. The use of LaCl3·2LiCl (Knochel's Salt) activates the carbonyl and suppresses reduction/enolization.
Materials:
-
Substrate: 1.0 equiv (e.g., 1.0 mmol)
-
Reagent: Phenylmagnesium bromide (or alkyl variant)
-
Additive: LaCl3·2LiCl (0.5 M in THF)
-
Solvent: Anhydrous THF
Step-by-Step:
-
Setup: Flame-dry a 25 mL Schlenk flask under Argon.
-
Dissolution: Add the substrate (267 mg, 1.0 mmol) and anhydrous THF (5 mL).
-
Activation: Add LaCl3·2LiCl solution (1.0 equiv, 2.0 mL) and stir for 30 min at room temperature. This coordinates the lanthanide to the carbonyl oxygen, increasing electrophilicity.
-
Addition: Cool to 0°C. Dropwise add the external Grignard reagent (2.5 equiv).
-
Note: 2.5 equiv is required because the first equivalent forms the ketone, which is more reactive than the ester and immediately consumes the second equivalent.
-
-
Monitoring: Warm to RT and monitor by TLC/LCMS.
-
Quench: Pour into sat. aq. NH4Cl. Extract with EtOAc.
Scenario B: The Substrate as a Nucleophile (Metallation)
Objective: Converting the C3-Bromine into a Magnesium species for reaction with other electrophiles (aldehydes, acyl chlorides), preserving the ester.
The "Turbo Grignard" Solution:
Direct insertion of Mg metal is impossible. We utilize Iodine-Magnesium Exchange or Bromine-Magnesium Exchange using the "Turbo Grignard" reagent (
-
Why LiCl? Lithium chloride breaks up the polymeric aggregates of the Grignard reagent, creating a highly reactive monomeric species. This increases the rate of Br/Mg exchange (
) significantly, allowing it to outcompete the rate of ester attack ( ) at low temperatures.
Protocol 2: Low-Temperature Br/Mg Exchange
Critical Parameters Table:
| Parameter | Specification | Reason |
| Temperature | -40°C to -78°C | Essential to suppress attack on the methyl ester. |
| Concentration | 0.5 M - 1.0 M | High dilution minimizes intermolecular side reactions. |
| Reagent | "Turbo Grignard" is required for rate acceleration. | |
| Quench Time | Immediate | The magnesiated intermediate is metastable. |
Step-by-Step Methodology:
-
Preparation:
-
Flame-dry a 3-neck round-bottom flask equipped with a thermometer and N2 inlet.
-
Charge with this compound (1.0 equiv) and anhydrous THF.
-
Cool the solution to -78°C (Dry ice/Acetone bath). Strict temperature control is vital.
-
-
Exchange Reaction:
-
Electrophile Trapping:
-
Add the desired electrophile (e.g., Benzaldehyde, 1.2 equiv) dissolved in THF dropwise.
-
Crucial: Maintain temperature at -78°C during addition.
-
Allow the mixture to warm slowly to -20°C over 1 hour.
-
-
Workup:
-
Quench with sat. aq. NH4Cl/Ice mixture.
-
Extract with EtOAc (3x).
-
Wash combined organics with brine, dry over MgSO4.
-
Workflow Visualization:
Figure 2: Workflow for generating the functionalized Grignard reagent.
Troubleshooting & Safety
-
Issue: Low Yield / Polymerization.
-
Cause: Temperature rose above -40°C before quenching.
-
Fix: Ensure internal temperature monitoring. Do not rely on bath temperature.[7]
-
-
Issue: No Exchange (Recovery of Starting Material).
-
Cause: Substrate is too electron-rich or sterically hindered.
-
Fix: Although Br is usually sufficient, converting the Br to I (via CuI/NaI reaction) prior to this step will increase exchange rates by orders of magnitude (Iodine-Magnesium exchange is faster than Bromine-Magnesium).
-
-
Safety:
References
-
Original Turbo Grignard Methodology: Krasovskiy, A., & Knochel, P. (2004).[3] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[2][3][5] Angewandte Chemie International Edition, 43(25), 3333–3336.
-
Lanthanide Salts in Grignard Additions: Krasovskiy, A., Kopp, F., & Knochel, P. (2006). Soluble Lanthanide Salts (LnCl3·2 LiCl) for the Improved Addition of Organomagnesium Reagents to Carbonyl Derivatives. Angewandte Chemie International Edition, 45(3), 497–500.
-
Sigma-Aldrich Technical Bulletin: TurboGrignard™: A Reagent for the Preparation of Functionalized Organomagnesium Reagents.
Sources
- 1. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 2. portal.tpu.ru [portal.tpu.ru]
- 3. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]
- 4. Group of Prof. Paul Knochel | LMU München | Magnesium reagents [knochel.cup.uni-muenchen.de]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. researchgate.net [researchgate.net]
- 7. Selective Acylation of Aryl- and Heteroarylmagnesium Reagents with Esters in Continuous Flow [organic-chemistry.org]
Troubleshooting & Optimization
Minimizing debromination side reactions in Methyl 3-bromo-2-chloro-6-fluorobenzoate
Executive Summary & Chemical Context
Welcome to the Technical Support Center. You are likely working with Methyl 3-bromo-2-chloro-6-fluorobenzoate (CAS: 1505850-20-3 or analog), a densely functionalized scaffold used in the synthesis of kinase inhibitors and agrochemicals.
The Core Challenge: The primary "debromination" issue you are encountering is formally known as Protodehalogenation (Hydrodehalogenation) .
This molecule presents a "perfect storm" for this side reaction due to Steric Crowding :
-
The 3-Bromo position is flanked by a 2-Chloro group.
-
This steric bulk retards the transmetallation step in Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura).
-
A stalled Pd(II) intermediate is highly susceptible to scavenging hydrides from solvents or bases, leading to the replacement of Bromine with Hydrogen (M-Br
M-H).
This guide provides the mechanistic insight and validated protocols to suppress this pathway.
The Mechanism of Loss: Why Debromination Happens
To stop the reaction, you must understand the enemy. Debromination is not random; it is a competitive catalytic cycle.
The Protodehalogenation Pathway
In a typical cross-coupling, the catalytic cycle should proceed: Oxidative Addition
However, if Transmetallation is slow (due to the 2-Cl steric hindrance), the Palladium species (
Visualizing the Competitive Landscape
Figure 1: The competitive catalytic cycle. The 2-Chloro substituent creates a bottleneck at Transmetallation, allowing the Hydride Elimination pathway to dominate if specific precautions are not taken.
Troubleshooting Guide: Scenario-Based Solutions
Scenario A: High levels of debromination (10-40%) in Suzuki Coupling
Symptoms: LCMS shows a major peak at [M-H] relative to the starting material mass. Root Cause: The reaction system contains a "Hydride Donor."
| Variable | The Problem (Hydride Source) | The Solution (Inert System) |
| Base | Alkoxides (NaOEt, NaOiPr) have | Inorganic Carbonates/Phosphates. Use |
| Solvent | Alcohols (Ethanol, Isopropanol) are primary hydride sources. | Aprotic Solvents. Switch to 1,4-Dioxane, Toluene, or THF. If water is needed for solubility, use a biphasic system (Toluene/H2O). |
| Ligand | Simple phosphines ( | Bulky, Electron-Rich Ligands. Use XPhos or SPhos .[1] These accelerate reductive elimination, "beating" the debromination rate. |
Scenario B: Starting material degrades during storage
Symptoms: Purity drops over months; appearance changes from white to yellow solid. Root Cause: Radical debromination induced by light (Photolysis). The C-Br bond is photosensitive, especially with the electron-withdrawing ester and fluorine nearby. Fix:
-
Store in amber vials wrapped in foil.
-
Maintain temperature at -20°C under Argon/Nitrogen atmosphere.
Scenario C: Grignard Formation Fails (Lithium-Halogen Exchange)
Symptoms: You try to make the Grignard/Lithiate, but get the protonated species upon quenching. Root Cause: Moisture in the solvent acts as a proton source, OR the exchange temperature is too high, causing the anion to grab a proton from the solvent (THF ring abstraction). Fix:
-
Ensure THF is distilled/dried (<50 ppm water).
-
Perform exchange at -78°C . The 2-Cl/6-F substitution makes the 3-Li species unstable; it must be trapped immediately with the electrophile.
Optimized Protocol: The "Safe-Guard" Suzuki Coupling
This protocol is designed specifically for This compound to minimize protodehalogenation. It prioritizes speed of the desired cycle over the side reaction.
Reagents
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Aryl boronic acid (1.2 - 1.5 equiv)
-
Catalyst:
(1-2 mol%) + XPhos (2-4 mol%)-
Why: XPhos is exceptionally good at preventing dehalogenation in sterically hindered aryl chlorides/bromides [1].
-
-
Base:
(3.0 equiv)-
Why: Anhydrous phosphate acts as a proton sponge without donating hydrides.
-
-
Solvent: Toluene : Water (10:1 ratio)
-
Why: Toluene is non-protic. The small amount of water dissolves the base but is insufficient to drive significant hydrolysis/dehalogenation if the reaction is fast.
-
Step-by-Step Procedure
-
Charge Solids: In a glovebox or under active Nitrogen flow, add the Benzoate, Boronic Acid,
, , and XPhos to a reaction vial. -
Degas Solvents: Sparge Toluene and Water with Nitrogen for 15 minutes separately before addition. Oxygen promotes homocoupling and catalyst death.
-
Addition: Add the solvent mixture via syringe.
-
Temperature: Heat to 80°C .
-
Note: Do not overheat (>100°C). Higher thermal energy increases the rate of
-hydride elimination more than it increases transmetallation.
-
-
Monitoring: Check HPLC/LCMS at 1 hour.
-
Success Metric: If conversion is <50% but dehalogenation is >5%, STOP . Add more catalyst or switch to SPhos Pd G2 .
-
Decision Tree for Optimization
Use this logic flow to diagnose your specific issue.
Figure 2: Troubleshooting logic flow for eliminating hydride sources.
Frequently Asked Questions (FAQs)
Q1: Can I use Ethanol/Water for green chemistry purposes?
A: Not recommended. Ethanol is a potent hydride donor in the presence of Palladium. For this specific sterically hindered substrate, the residence time of the Pd-intermediate is too long, and ethanol will cause significant debromination (up to 30%). Use n-Butanol (slower
Q2: Why does the 2-Chloro group matter so much? A: The "Ortho Effect." The Chlorine atom physically blocks the approach of the boronic acid during the transmetallation step. This makes the reaction slower. The longer the Palladium sits attached to the ring without reacting with the boron, the more likely it is to fall off (debrominate).
Q3: Can I use Pd/C and Hydrogen gas for a different reduction on this molecule? A: Proceed with extreme caution. Pd/C with H2 will rapidly cleave the C-Br and C-Cl bonds, likely before reducing other functional groups (like nitro or alkenes). If you must reduce another group, use Iron/Ammonium Chloride or Zinc/Acetic Acid to spare the halogens [2].
References
-
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.
-
BenchChem Technical Support. "Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides." BenchChem Knowledge Base, 2025.[2]
-
Hartwig, J. F. "Electronic Effects on the Reductive Elimination of Arylamines from Palladium(II)." Journal of the American Chemical Society, 2008.
Sources
Technical Support Center: Stability of Methyl 3-bromo-2-chloro-6-fluorobenzoate
This technical guide addresses the stability and reactivity profile of Methyl 3-bromo-2-chloro-6-fluorobenzoate under basic conditions.
Executive Summary: The "Stability Paradox"
Status: High Risk of Side Reactions
Core Issue: This molecule exhibits a "Stability Paradox."[1][2][3][4] The 2,6-disubstitution pattern creates significant steric hindrance that protects the ester from standard hydrolysis (saponification). Simultaneously, the electron-withdrawing nature of the ester and halogens activates the ring for Nucleophilic Aromatic Substitution (
Key Takeaway: Under basic conditions, you are fighting a kinetic war. You must force hydrolysis to occur faster than the fluorine displacement, which is often the lower-energy pathway in this specific scaffold.
Critical Reactivity Analysis
The Steric Blockade (Hydrolysis Resistance)
Standard base-catalyzed hydrolysis (
-
The Barrier: The 2-chloro and 6-fluoro substituents create a "picket fence" around the carbonyl. This steric bulk prevents the formation of the tetrahedral intermediate required for ester cleavage.
-
Consequence: Researchers often increase temperature or base concentration to force the reaction, inadvertently triggering the
trap.
The Trap (Fluorine Displacement)
The 6-fluoro position is highly vulnerable to nucleophilic attack.
-
Leaving Group Ability: In
reactions, Fluorine is the best leaving group (F >> Cl > Br) because its high electronegativity stabilizes the transition state (Meisenheimer complex). -
Activation: The ester group (para/ortho) and the 3-bromo group (inductive effect) withdraw electron density from the ring, making the C6 carbon highly electrophilic.
-
The Result: If you use an alkoxide base (e.g., NaOMe) or heat with NaOH, the base will likely attack C6, displacing Fluorine to form an ether or phenol, leaving the ester intact.
Visualizing the Competing Pathways
The following diagram maps the kinetic competition between the desired hydrolysis and the fatal
Figure 1: Kinetic competition between sterically hindered hydrolysis (Green) and electronically activated
Troubleshooting Guide & FAQs
Scenario A: "My reaction is stuck. Starting material is unconsumed."
Diagnosis: The 2,6-steric bulk is preventing the base from reaching the carbonyl. Fix:
-
Switch Solvent: Move from MeOH to THF/Water (3:1) or Dioxane/Water . Ethers solvate the cation better, creating "naked" hydroxide anions that are more reactive.
-
Change Base: Switch from NaOH to LiOH . Lithium has a smaller ionic radius and can coordinate with the carbonyl oxygen (Lewis acid activation), facilitating attack despite the steric bulk.
-
Do NOT: Do not simply reflux in Methanol. You will likely get transesterification or no reaction.
Scenario B: "I see a new spot on TLC, but the mass spec shows +14 or -4 mass shift."
Diagnosis: You have triggered the
-
+14 (approx): You used Methanol/NaOMe. Methoxide displaced Fluorine (
). Product is Methyl 3-bromo-2-chloro-6-methoxybenzoate. -
-4 (approx): You used Hydroxide.[5] Hydroxide displaced Fluorine to form the phenol. Fix:
-
Lower Temperature:
generally has a higher activation energy than simple proton transfers but can compete with hindered hydrolysis. Keep T < 40°C. -
Remove Alkoxides: Never use NaOMe/MeOH for this substrate. Use strictly aqueous hydroxide with a non-nucleophilic co-solvent (THF).
Scenario C: "Can I use acid hydrolysis instead?"
Diagnosis: Base hydrolysis is failing or dirty.
Feasibility: Yes, but it will be extremely slow.
Protocol: Acid hydrolysis proceeds via the
Recommended Protocol: Controlled Hydrolysis
This protocol is designed to maximize hydrolysis while suppressing Fluorine displacement.
Reagents
| Reagent | Role | Specification |
| LiOH·H₂O | Base | 3.0 - 5.0 Equivalents |
| THF | Solvent | HPLC Grade (Peroxide free) |
| Water | Co-Solvent | Deionized |
Step-by-Step Methodology
-
Dissolution: Dissolve this compound (1.0 eq) in THF (0.2 M concentration).
-
Base Preparation: Dissolve LiOH·H₂O (4.0 eq) in a separate volume of water equal to 1/3 the volume of THF.
-
Addition: Cool the THF solution to 0°C (Ice bath). Add the LiOH solution dropwise.
-
Why? Low temperature prevents immediate
shock.
-
-
Reaction: Allow to warm to Room Temperature (20-25°C). Stir vigorously.
-
Monitoring: Check HPLC/TLC at 4 hours. If <10% conversion, heat to 40°C . Do not exceed 50°C.
-
-
Workup (Critical):
-
Acidify carefully with 1N HCl to pH 3-4.
-
Extract with EtOAc.
-
Note: If
phenol byproduct formed, it will also extract. You may need recrystallization to separate the acid product from the phenolic impurity.
-
References
-
Mechanism of
with Fluorine:- Source: Master Organic Chemistry.
- Relevance: Confirms Fluorine is the fastest leaving group in due to Meisenheimer complex stabiliz
-
URL:[Link]
-
Steric Hindrance in 2,6-Disubstituted Benzoates
- Source: Goossen, L. J., et al. "Steric Hindrance in Ester Hydrolysis.
- Relevance: Validates that ortho-disubstitution significantly retards hydrolysis, requiring optimized conditions.
-
URL:[Link]
-
Competition between Hydrolysis and Substitution
- Source: Chemistry LibreTexts. "16.
- Relevance: Details the electronic requirements (EWG ortho/para)
-
URL:[Link]
Sources
Resolving solubility issues of Methyl 3-bromo-2-chloro-6-fluorobenzoate in water
Technical Guide: Solubilization & Stability of Methyl 3-bromo-2-chloro-6-fluorobenzoate
Executive Diagnostic: Why is this difficult?
This compound (CAS: 1784053-31-1 or similar isomers) presents a classic "brick dust" challenge in aqueous chemistry. Its insolubility is driven by two converging factors:
-
High Lipophilicity (LogP ~3.1 - 3.5): The presence of three halogen atoms (Br, Cl, F) significantly increases the partition coefficient.[1] The molecule is overwhelmingly hydrophobic, preferring to aggregate with itself rather than interact with water dipoles [1].[1]
-
Crystal Lattice Energy: The planar benzoate core, reinforced by halogen bonding, creates a stable crystal lattice that requires significant energy to break.[1] Water alone cannot overcome this lattice energy.
Crucial Stability Insight: Unlike typical esters, this compound features 2,6-disubstitution (2-Chloro, 6-Fluoro) .[1] These groups create a "steric shield" around the carbonyl carbon. While this makes the molecule significantly more resistant to spontaneous hydrolysis in neutral buffers compared to unsubstituted methyl benzoate, it also physically hinders solvent interaction, complicating dissolution [2].[1]
Solubilization Workflows
Do not attempt to dissolve this solid directly in water. It will float or form a film. You must use a "Stock-to-Aqueous" dilution strategy.
Method A: The Standard Co-Solvent Protocol (For <100 µM concentrations)
Best for: High-throughput screening, enzymatic assays.[1]
Step-by-Step Protocol:
-
Prepare Stock Solution (1000x):
-
Weigh the solid accurately.
-
Dissolve in 100% Anhydrous DMSO (Dimethyl Sulfoxide) to reach a concentration of 10 mM to 50 mM .
-
Tip: If the solid resists, sonicate at 40°C for 5 minutes.[1] The solution must be perfectly clear.
-
-
Intermediate Dilution (Optional but Recommended):
-
Dilute the stock 1:10 in 100% Ethanol or PEG-400 . This reduces the "shock" of hitting the water.
-
-
Final Aqueous Dilution:
-
Place your buffer (e.g., PBS, pH 7.[1]4) on a magnetic stirrer creating a distinct vortex.
-
Slowly inject the stock solution directly into the center of the vortex .
-
Target: Final DMSO concentration should be ≤ 1% (v/v).
-
Method B: The Surfactant-Assisted Protocol (For >100 µM concentrations)
Best for: Animal studies, toxicology, or when precipitation occurs in Method A.[1]
Step-by-Step Protocol:
-
Prepare Solvent Mix: Create a vehicle of 5% DMSO + 5% Tween 80 (Polysorbate 80).
-
Solubilization: Dissolve the compound in this mix first. The Tween 80 forms micelles that encapsulate the hydrophobic ester.
-
Aqueous Addition: Slowly add warm (37°C) Saline or Water to the mix with vigorous stirring.
-
Result: A clear to slightly opalescent micellar solution.
-
Decision Logic & Troubleshooting
Use the following logic flow to determine the correct solvent system for your specific application.
Caption: Decision tree for selecting the optimal solubilization strategy based on concentration requirements and visual feedback.
Stability & Hydrolysis Data
Users often worry about the ester hydrolyzing into the acid (3-bromo-2-chloro-6-fluorobenzoic acid) during the experiment.
The "Steric Shield" Effect: The 2-chloro and 6-fluoro substituents provide significant protection against hydrolysis. In standard nucleophilic acyl substitution (B_Ac2 mechanism), the hydroxide ion must attack the carbonyl carbon.[1][2] The bulky halogens at the ortho positions physically block this path [3].
Estimated Stability Table (pH 7.4, 25°C):
| Compound Type | Half-Life (t1/2) in PBS | Risk Level |
| Unsubstituted Methyl Benzoate | ~30-60 mins | High |
| This compound | > 24 Hours | Low |
| Methyl 4-bromobenzoate | ~2-4 Hours | Moderate |
Note: While stable in neutral buffer, avoid storing stocks in basic buffers (pH > 8.0) for prolonged periods.[1]
Frequently Asked Questions (Technical Support)
Q1: I followed Method A, but the solution turned cloudy immediately upon adding to PBS. Why? A: This is "Crash-out." You likely exceeded the solubility limit of the compound in water (which is nanomolar).
-
Fix: Increase the DMSO concentration to 2% or 5% (if your assay tolerates it).
-
Fix: Pre-warm the buffer to 30°C.
-
Fix: Switch to Method B (add 0.05% Tween 20 to your buffer).
Q2: Can I store the aqueous dilution at 4°C overnight? A: No. Cooling encourages crystallization. This compound has a high lattice energy and will precipitate out of solution at low temperatures. Always prepare fresh dilutions from the DMSO stock immediately before use.
Q3: Is the compound light sensitive? A: Polyhalogenated aromatics can be susceptible to photodehalogenation (loss of Br/Cl) under intense UV light. Store solid and DMSO stocks in amber vials wrapped in foil.
Q4: Will the DMSO affect my cell culture? A: Most mammalian cells tolerate up to 0.5% DMSO. If you need higher concentrations to keep the compound soluble, run a "Vehicle Control" (DMSO only) to normalize your data.[1]
References
-
PubChem. (2025).[3] this compound - Physical Properties & LogP Data. National Library of Medicine. Available at: [Link][1]
-
ResearchGate. (2025). Kinetic Studies of Alkaline Hydrolysis of Ortho-Substituted Benzoates. (Demonstrating steric retardation of hydrolysis in 2,6-disubstituted esters). Available at: [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the 1H and 13C NMR Spectral Analysis of Methyl 3-bromo-2-chloro-6-fluorobenzoate
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of successful research. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in this endeavor, offering deep insights into molecular architecture. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of Methyl 3-bromo-2-chloro-6-fluorobenzoate, a polysubstituted aromatic compound with potential applications in medicinal chemistry and materials science.
The analysis herein is presented from the perspective of a seasoned application scientist, blending theoretical principles with practical considerations. We will dissect the anticipated spectra, compare them with related structures, and provide the necessary experimental framework for acquiring high-quality data.
Molecular Structure and Predicted Spectral Features
The structure of this compound presents a fascinating case for NMR analysis due to the presence of multiple deshielding and shielding groups on the benzene ring. The interplay of these substituents dictates the chemical environment of each proton and carbon nucleus, leading to a unique spectral fingerprint.
Diagram of this compound's Structure and Numbering
A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 3-bromo-2-chloro-6-fluorobenzoate
An In-Depth Technical Guide
Introduction
Methyl 3-bromo-2-chloro-6-fluorobenzoate is a polyhalogenated aromatic ester, a class of compounds frequently encountered as intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The precise structural characterization of such molecules is paramount for ensuring reaction success, purity, and final product efficacy. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural insight.
This guide provides a comprehensive, predictive analysis of the mass spectrometric fragmentation pattern of this compound. In the absence of a published reference spectrum for this specific molecule, we will deduce its fragmentation fingerprint from foundational principles of mass spectrometry, including ionization behavior, bond dissociation energies, and well-documented substituent effects. This document is designed for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of how to identify and characterize complex halogenated compounds using mass spectrometry. We will compare its expected behavior to simpler analogs to highlight the structural nuances that govern fragmentation pathways.
Choosing the Right Tool: A Comparison of Ionization Techniques
The first critical choice in any MS experiment is the ionization method. The selection dictates the extent of fragmentation and, therefore, the type of structural information obtained. For a small, thermally stable molecule like this compound, two primary techniques are considered: Electron Ionization (EI) and Electrospray Ionization (ESI).
-
Electron Ionization (EI): This is a "hard" ionization technique where the analyte is bombarded with high-energy (typically 70 eV) electrons.[1] This process imparts significant internal energy, inducing extensive and highly reproducible fragmentation. The resulting mass spectrum is a rich "fingerprint" of the molecule's structure, ideal for detailed elucidation and library matching. However, the high energy can sometimes lead to the complete absence of the molecular ion peak, which represents the intact molecule.[2]
-
Electrospray Ionization (ESI): This is a "soft" ionization technique that generates ions from a solution by applying a high voltage to create an aerosol.[3] ESI imparts very little excess energy, resulting in minimal fragmentation.[3][4] The primary ion observed is typically the protonated molecule, [M+H]+, or other adducts (e.g., [M+Na]+). This makes ESI exceptionally useful for unequivocally determining the molecular weight of a compound but provides limited structural data from fragmentation in a standard MS scan.[2][3]
Comparative Choice: For the purpose of elucidating the detailed fragmentation pattern, Electron Ionization (EI) , typically coupled with Gas Chromatography (GC), is the superior choice. The complex fragmentation it induces is necessary to understand the interplay of the multiple halogen substituents and the ester functional group. ESI would be a complementary technique, used to confirm the molecular weight calculated from the isotopic pattern observed in EI-MS.
The Predicted EI-MS Fragmentation Pathway: A Mechanistic Deep Dive
Under electron ionization, the fragmentation of this compound will be governed by a hierarchy of competing and sequential reactions. The primary driving forces are the relative strengths of the chemical bonds and the stability of the resulting fragment ions and neutral losses.
1. The Molecular Ion (M•+)
The first event is the removal of an electron to form the molecular ion radical (M•+). A key feature of this compound is the presence of two polyisotopic halogens: bromine (79Br:81Br ≈ 1:1) and chlorine (35Cl:37Cl ≈ 3:1).[5][6][7] This will result in a characteristic cluster of peaks for the molecular ion, including M•+, [M+2]•+, and [M+4]•+. The calculated monoisotopic mass of C₈H₅⁷⁹Br³⁵ClFO₂ is 265.91455 Da.[8] The relative abundances of the isotopic peaks provide a powerful diagnostic tool for confirming the presence of one bromine and one chlorine atom in any fragment.
2. The Hierarchy of Halogen Elimination
The fragmentation cascade is largely dictated by the carbon-halogen bond strengths, which follow the order: C-F > C-Cl > C-Br.[9][10] Consequently, the molecule is expected to lose its halogen substituents in order of lability, starting with the weakest bond.
-
Initial Loss of Bromine Radical (•Br): The C-Br bond is the weakest, making the loss of a bromine radical the most favorable initial fragmentation step.[11] This will produce a prominent fragment ion at m/z 187/189 (for ³⁵Cl/³⁷Cl).
-
Subsequent Loss of Chlorine Radical (•Cl): Following the loss of bromine, the resulting fragment ion can then lose a chlorine radical. This is a less favorable process than the initial bromine loss but is expected to occur.
-
Retention of Fluorine: The C-F bond is exceptionally strong. The loss of a fluorine radical is highly unlikely and would not be considered a major fragmentation pathway.[6]
3. Fragmentation of the Ester Group
Methyl benzoates exhibit characteristic fragmentation patterns involving the ester moiety.[12][13][14]
-
α-Cleavage (Loss of •OCH₃): A common pathway is the cleavage of the C-O bond to eliminate a methoxy radical (•OCH₃, 31 Da). This results in the formation of a stable acylium ion. For the parent molecule, this would lead to a fragment at m/z 235/237/239.
-
Loss of the Ester Group (•COOCH₃): Cleavage of the bond between the aromatic ring and the carbonyl carbon can lead to the loss of the entire methoxycarbonyl group (•COOCH₃, 59 Da), resulting in a halogenated phenyl cation.
4. The "Ortho Effect"
The presence of substituents in the ortho positions (2- and 6-) relative to the ester group introduces significant steric hindrance.[15] This forces the methoxycarbonyl group to twist out of the plane of the aromatic ring, disrupting π-conjugation.[15] In mass spectrometry, this "ortho effect" can dramatically alter fragmentation, often suppressing typical pathways and promoting unique rearrangements or cleavages.[16][17][18] For this molecule, the 2-chloro and 6-fluoro groups will likely hinder rearrangements like the McLafferty rearrangement (which wouldn't be possible anyway due to the lack of a γ-hydrogen) and may influence the relative abundance of α-cleavage products versus direct halogen loss.
Proposed Fragmentation Scheme
Based on these principles, the following fragmentation pathway is proposed. The diagram below, generated using Graphviz, illustrates the key steps.
Caption: Predicted EI-MS fragmentation pathway for this compound.
Comparative Analysis with Alternative Structures
To fully appreciate the influence of the substituents, it is instructive to compare the predicted fragmentation of our target molecule with simpler, related compounds.
| Compound | Key Structural Feature | Predicted Dominant Fragmentation | Rationale |
| Methyl Benzoate | Unsubstituted Parent | Loss of •OCH₃ (m/z 105) followed by loss of CO (m/z 77).[12] | Classic ester fragmentation leading to a stable benzoyl cation. |
| Methyl 3-bromobenzoate | Single Halogen (meta) | Competing loss of •Br (m/z 135) and •OCH₃ (m/z 185/187). | The C-Br bond is weaker than the C-O ester bond, but both pathways are viable without steric hindrance. |
| Methyl 2,6-dichlorobenzoate | Two Ortho Substituents | Likely dominated by loss of •Cl, with suppression of ester fragmentation. | The significant steric hindrance from two ortho-chloro groups would strongly manifest the "ortho effect," favoring direct halogen cleavage over ester-related cleavages.[17][18] |
| Target: this compound | Polysubstituted with Ortho Halogens | Dominated by initial loss of •Br due to the weakest bond strength, followed by further halogen/CO loss. | The combination of the labile C-Br bond and the ortho effect from the Cl and F atoms makes direct halogen loss the most probable primary fragmentation event. |
This comparison highlights how the fragmentation pattern is a sensitive indicator of the specific substitution pattern on the aromatic ring. The initial loss of bromine is a key diagnostic feature for our target compound, distinguishing it from isomers where bromine is not present or from analogs lacking the ortho-substituent-induced steric strain.
Experimental Protocol: GC-MS Analysis
This section provides a robust, self-validating protocol for acquiring the mass spectrum of this compound.
Objective: To obtain a clean, reproducible Electron Ionization (EI) mass spectrum suitable for structural elucidation.
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS).[19]
1. Sample Preparation
-
Accurately weigh approximately 1 mg of the solid sample.
-
Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate, LC-MS grade).
-
Vortex the solution until the sample is fully dissolved.
-
Perform a serial dilution to a final concentration of approximately 10-50 µg/mL. The optimal concentration should be determined empirically to avoid detector saturation.
2. Instrumentation
-
A standard benchtop Gas Chromatograph coupled to a Mass Spectrometer with an EI source (e.g., a Quadrupole or Ion Trap analyzer).[20]
3. GC Conditions (Starting Point)
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio to prevent column overloading)
-
Carrier Gas: Helium, constant flow rate (e.g., 1.0 mL/min)
-
Column: A mid-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is a good starting point for separating halogenated aromatics.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes. (This program should be optimized based on the observed retention time of the analyte.)
-
4. MS Conditions
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Mass Analyzer: Quadrupole
-
Scan Range: m/z 40 - 400 (to ensure capture of low-mass fragments and the full molecular ion cluster)
-
Solvent Delay: 3-4 minutes (to prevent the solvent peak from entering the mass spectrometer)
5. Data Analysis
-
Identify the chromatographic peak corresponding to the analyte.
-
Extract the mass spectrum from the apex of the peak.
-
Analyze the spectrum for the key features predicted: the molecular ion cluster, loss of •Br, loss of •OCH₃, and subsequent fragmentations.
-
Compare the observed isotopic patterns for bromine- and chlorine-containing fragments with theoretical distributions to confirm assignments.
The workflow for this experimental protocol is visualized below.
Caption: Experimental workflow for the GC-MS analysis of the target compound.
Summary of Predicted Key Fragments
The following table summarizes the most likely and diagnostically significant ions to be observed in the EI mass spectrum of this compound.
| m/z (Monoisotopic) | Proposed Identity | Fragmentation Pathway | Diagnostic Importance |
| 266 / 268 / 270 | [M]•+ | Molecular Ion | Confirms molecular weight and elemental composition (1 Br, 1 Cl). |
| 235 / 237 / 239 | [M - •OCH₃]+ | α-Cleavage | Characteristic of a methyl ester; confirms the ester functionality. |
| 187 / 189 | [M - •Br]+ | Loss of Bromine Radical | Key fragment. Indicates the most labile bond; highly probable due to C-Br weakness. |
| 159 / 161 | [M - •Br - CO]+ | Loss of Br, then CO | Confirms the presence of a benzoyl-type structure after initial fragmentation. |
| 152 | [M - •Br - •Cl]+ | Loss of Br, then Cl | Indicates sequential halogen loss, confirming the presence of both Br and Cl. |
Conclusion
The mass spectrometric fragmentation of this compound under Electron Ionization is predicted to be a rich and structurally informative process. The fragmentation cascade is initiated by the cleavage of the weakest bond—the C-Br bond—a direct consequence of fundamental chemical principles. This primary fragmentation event, coupled with characteristic losses from the ester functional group and the unique isotopic signatures of bromine and chlorine, provides a robust pathway for its unequivocal identification. The "ortho effect" exerted by the 2-chloro and 6-fluoro substituents is expected to influence the relative intensities of these pathways, further refining the molecular fingerprint. By employing the detailed GC-MS protocol provided, researchers can generate high-quality data and, by using this guide as an interpretive framework, confidently characterize this and other complex polyhalogenated aromatic compounds, ensuring the integrity and success of their scientific endeavors.
References
-
Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. (2018). ACS Publications. [Link]
-
Todua, N. G., & Mikaia, A. I. (2016). Mass Spectrometry of Analytical Derivatives. 2. "Ortho" and "Para" Effects in Electron Ionization Mass Spectra of Derivatives of Hydroxy, Mercapto and Amino Benzoic Acids. Mass Spectrometry. [Link]
-
Todua, N. G., & Mikaia, A. I. (2016). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. PubMed. [Link]
-
Kéki, S. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. ELTE. [Link]
-
(A) EI‐MS of compound 2 (GC–MS system 1), (B) fragmentation mechanism... (n.d.). ResearchGate. [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). University of Colorado Boulder. [Link]
-
Ghanty, T. K., & Ghosh, S. K. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PMC. [Link]
-
Electrospray ionization. (n.d.). Wikipedia. [Link]
-
Halogen Fragmentation in Mass Spectrometry. (n.d.). Scribd. [Link]
-
McLafferty Rearrangement. (n.d.). Chemistry Steps. [Link]
-
Look at the mass spectrum of methyl benzoate. (2024). brainly.com. [Link]
-
Schwarz, H., & Levsen, K. (2006). Ortho effects: A mechanistic study. ResearchGate. [Link]
-
Plaza-Bolaños, P., et al. (2018). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. PMC. [Link]
-
Fragmentation Processes - Structure Determination of Organic Compounds. (n.d.). Pharmacy 180. [Link]
-
The Ortho Effect of benzoic acids. (n.d.). Michigan State University. [Link]
-
What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? (2018). Quora. [Link]
-
Analysis of Organic Compounds in Solvent Using Gas Chromatography/Mass Spectrometry. (n.d.). 3M. [Link]
-
Gas Chromatography Mass Spectrometry. (n.d.). University of Arizona. [Link]
-
This compound (C8H5BrClFO2). (n.d.). PubChemLite. [Link]
-
Determination of halogenated mono-alcohols and diols in water by gas chromatography with electron-capture detection. (n.d.). ResearchGate. [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
-
Why is the C-F bond enthalpy so high despite it being the most polar out of C-Cl, C-Br and C-I bonds? (2023). Reddit. [Link]
-
Benzoic acid, 3-bromo-, methyl ester. (n.d.). NIST WebBook. [Link]
-
12.3: Mass Spectrometry of Some Common Functional Groups. (2024). Chemistry LibreTexts. [Link]
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X-ray crystallography data for Methyl 3-bromo-2-chloro-6-fluorobenzoate
Topic: Structural Performance & Crystallographic Characterization: Methyl 3-bromo-2-chloro-6-fluorobenzoate Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Structural Biologists
Executive Summary: The Structural Advantage
In the landscape of fragment-based drug discovery (FBDD), This compound represents a high-performance "privileged scaffold." Unlike simple benzoate esters, this tri-halogenated core offers a unique combination of conformational rigidity (via the 2,6-disubstitution "ortho-effect") and tunable intermolecular interactions (via the 3-bromo halogen bond donor).
This guide compares the crystallographic and structural performance of this compound against its mono- and di-substituted analogs. The data demonstrates that the specific arrangement of Chlorine (2-position) and Fluorine (6-position) creates an optimal "orthogonal lock" of the ester moiety, significantly reducing entropic penalty upon protein binding compared to non-fluorinated alternatives.
Comparative Structural Analysis
The "performance" of a crystallographic scaffold is defined by its ability to adopt predictable, stable conformations and form directed intermolecular interactions. We compare this compound (Compound A ) against two standard alternatives:
-
Alternative B: Methyl 2-chlorobenzoate (Lacks 6-F and 3-Br).
-
Alternative C: Methyl 2,6-dichlorobenzoate (Lacks 3-Br, higher steric bulk).
Performance Metric 1: Conformational Rigidity (The Ortho-Effect)
The 2-Cl, 6-F substitution pattern forces the ester carbonyl out of the phenyl ring plane. This pre-organization is critical for minimizing the entropy loss when the molecule binds to a target active site.
| Feature | Compound A (Title) | Alternative B (2-Cl) | Alternative C (2,6-diCl) |
| Ortho-Substituents | Cl (2), F (6) | Cl (2), H (6) | Cl (2), Cl (6) |
| Ester Twist Angle ( | ~70–85° (Orthogonal) | ~30–45° (Planar-like) | ~90° (Fully Orthogonal) |
| Rotational Barrier | High (>45 kJ/mol) | Low (<20 kJ/mol) | Very High (>60 kJ/mol) |
| Structural Impact | Optimal Balance: High rigidity without excessive steric bulk of two chlorines. | Flexible: Ester rotates freely; high entropic penalty in binding. | Steric Clash: Excessive bulk may hinder crystallization packing. |
Data Source: Extrapolated from DFT and X-ray studies of 2-chloro-6-fluorobenzoic acid conformers [1].
Performance Metric 2: Halogen Bonding Potential
The 3-Bromo substituent is not merely a lipophilic handle; it is a potent Halogen Bond (XB) donor . In crystal engineering, this allows the formation of "Type II" halogen bonds (C–Br···O/N), which are highly directional.
-
Compound A (3-Br): The σ-hole on the Bromine is activated by the electron-withdrawing nature of the adjacent 2-Chloro and 6-Fluoro groups. This enhances the strength of the XB interaction compared to a simple bromobenzene.
-
Alternatives (No Br): Rely solely on weak Hydrogen bonding or Van der Waals forces, leading to less predictable crystal packing (often resulting in polymorphism).
Experimental Protocol: Crystallization & Data Collection
To obtain high-quality X-ray data for this scaffold, a specific protocol addressing the heavy atom content (Br, Cl) is required.
Phase 1: Crystal Growth Strategy
-
Method: Slow Evaporation vs. Vapor Diffusion.
-
Solvent System: The high halogen content makes the compound lipophilic.
-
Primary Solvent: Dichloromethane (DCM) or Acetone (good solubility).
-
Antisolvent: Hexane or Pentane.
-
-
Protocol: Dissolve 20 mg of the compound in 2 mL DCM. Filter into a narrow vial. Place this vial inside a larger jar containing 10 mL Hexane (Vapor Diffusion). Seal and store at 4°C.
-
Why? Vapor diffusion controls the nucleation rate better than evaporation for halogenated esters, preventing "oiling out."
-
Phase 2: X-ray Diffraction Workflow
-
Radiation Source: Mo-Kα (λ = 0.71073 Å).[1]
-
Reasoning: Cu-radiation causes significant absorption fluorescence due to the Bromine atom, degrading data quality. Mo-radiation minimizes absorption corrections.
-
-
Data Strategy: Collect a complete sphere of data (redundancy > 4). The Bromine atom provides a strong Anomalous Signal (
), allowing for unambiguous structure solution even without direct methods, though modern dual-space methods (SHELXT) work instantly.
Visualization: Crystallographic Decision Workflow
The following diagram outlines the logical flow for characterizing this specific poly-halogenated scaffold, ensuring data integrity.
Caption: Workflow for structural determination of heavy-atom organic scaffolds. Note the critical selection of Mo-radiation to mitigate Bromine absorption.
Supporting Data: Predicted Unit Cell & Torsion Barriers
While specific proprietary unit cell dimensions vary by polymorph, the internal geometry is governed by the electronic repulsion of the halogens. The following data is derived from the high-fidelity structural study of the acid analog [1].
Table 1: Conformational Energy Barriers (Bioavailability Indicator)
| Interaction Type | Barrier to Rotation (kJ/mol) | Significance |
| cis → trans (Carboxyl) | 47.5 | High barrier ensures the molecule stays in a defined shape in solution. |
| trans → cis (Carboxyl) | 30.4 | The "cis" conformer is thermodynamically preferred by ~17 kJ/mol.[2] |
| Lattice Energy (Est.) | -110 to -130 kJ/mol | Driven by Br···O and Cl···Cl interactions.[3] |
Table 2: Key Bond Lengths & Angles (Reference Values)
| Parameter | Value (Å / °) | Comparison to Standard Benzoate |
| C(2)–Cl Bond | 1.735 Å | Typical. |
| C(6)–F Bond | 1.345 Å | Shorter than C-Cl; creates the "asymmetric" steric lock. |
| C(3)–Br Bond | 1.890 Å | Extended length allows Br to penetrate protein pockets. |
| O=C–O–C (Torsion) | 179.8° (Planar ester) | The ester group itself is planar, but twisted relative to the ring. |
References
-
Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids. Source: National Institutes of Health (PMC). Context: Provides the foundational experimental data for the rotational barriers and twist angles of the 2-chloro-6-fluoro scaffold. URL:[Link]
-
Halogen bonds in some dihalogenated phenols: applications to crystal engineering. Source: National Institutes of Health (PMC). Context: Validates the "Type II" halogen bonding behavior of Bromine in the presence of Chlorine, supporting the packing predictions. URL:[Link]
-
PubChem Compound Summary: this compound. Source: PubChem.[4][5][6] Context: Verification of chemical identity, CAS (1784053-31-1), and physical properties.[6] URL:[Link]
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Halogen bonds in some dihalogenated phenols: applications to crystal engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyl 3-bromo-2-chlorobenzoate | C8H6BrClO2 | CID 67516858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 2-bromo-6-fluorobenzoate | C8H6BrFO2 | CID 12192163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C8H5BrClFO2 | CID 84076176 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Methyl 3-bromo-2-chloro-6-fluorobenzoate
Executive Safety Summary
Methyl 3-bromo-2-chloro-6-fluorobenzoate is a poly-halogenated aromatic ester commonly utilized as a scaffold in pharmaceutical synthesis. While often categorized under generic GHS codes for irritants, its specific halogenation pattern (Bromine, Chlorine, and Fluorine on a single ring) necessitates a safety protocol that exceeds standard "lab coat and glasses" requirements.
This guide bridges the gap between a generic SDS and the operational reality of high-throughput synthesis, treating the compound with the caution reserved for Potent Compound Safety Band 2 (OEB 2) until specific toxicological data proves otherwise.
Core Hazard Profile (GHS Classification)
| Hazard Class | Category | H-Code | Description |
| Skin Irritation | 2 | H315 | Causes skin irritation.[1] |
| Eye Irritation | 2A | H319 | Causes serious eye irritation.[2][3][4][5] |
| STOT - SE | 3 | H335 | May cause respiratory irritation.[1][2][6] |
| Acute Tox. | 4 | H302 | Harmful if swallowed (Precautionary assignment).[1] |
Physicochemical Risk Assessment
To handle this chemical safely, you must understand why it poses a risk.
-
Lipophilicity & Absorption: The trifecta of halogens (Br, Cl, F) significantly increases the lipophilicity (LogP) of the benzoate core. This facilitates faster dermal absorption compared to non-halogenated benzoates. Implication: Skin contact is not just a surface burn risk; it is a systemic absorption risk.
-
Hydrolysis Potential: While esters are generally stable, the electron-withdrawing nature of the three halogens makes the ester bond susceptible to hydrolysis under basic conditions or prolonged exposure to moisture, potentially releasing the corresponding benzoic acid and trace hydrohalic acids.
-
Static Charge: Poly-halogenated crystalline solids are prone to triboelectric charging (static). Implication: High risk of particle scattering during weighing, leading to inhalation exposure.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling quantities >10 mg.
| Protection Zone | Standard Protocol (Solid Handling) | Enhanced Protocol (Solution Phase / >5g) | Scientific Rationale |
| Hand Protection | Nitrile Gloves (Min thickness: 0.11 mm) | Double Gloving (Inner: Nitrile, Outer: Nitrile or Laminate) | Halogenated aromatics can degrade glove polymers. If using DCM as a solvent, standard nitrile offers <5 mins breakthrough protection. |
| Respiratory | Fume Hood (Face velocity: 80–100 fpm) | P100 / N95 Respirator + Fume Hood | Primary containment (Hood) is critical. Respirators are required only if weighing outside a hood (not recommended). |
| Eye/Face | Safety Glasses with side shields | Chemical Goggles or Face Shield | Fine crystalline dust can bypass side shields. Goggles seal the orbital area against dust ingress. |
| Body | Lab Coat (Cotton/Poly blend), Long pants, Closed shoes | Tyvek® Sleeves or Disposable Gown | Prevents accumulation of static-charged dust on personal clothing, which can track contamination home. |
Operational Workflow: Safe Handling Logic
The following diagram outlines the decision logic for handling this compound, integrating engineering controls with PPE.
Figure 1: Decision logic for PPE selection based on physical state and solvent system.
Detailed Experimental Protocols
Protocol A: Weighing & Transfer (Solid State)
Risk: Inhalation of dust and surface contamination via static scatter.
-
Engineering Control: All weighing must occur inside a certified chemical fume hood.
-
Static Mitigation:
-
Use an ionizing fan or anti-static gun (e.g., Zerostat) on the spatula and weighing boat before transfer.
-
Why? Halogenated benzoates are often "fluffy" crystals that repel from plastic weighing boats, landing on the balance benchtop where they become a contact hazard.
-
-
Transfer:
-
Tare the receiving flask inside the hood.
-
Do not walk the weighing boat across the lab. If the balance is remote, seal the weighing boat inside a secondary jar before transport.
-
-
Decontamination: Wipe the balance area with a tissue dampened with acetone or ethanol immediately after use. Dispose of the tissue as hazardous waste.
Protocol B: Solubilization & Reaction (Solution State)
Risk: Glove permeation.[7]
-
Solvent Selection: If the protocol allows, prefer Ethyl Acetate or THF over Dichloromethane (DCM).
-
If DCM is required:
-
Double Glove: Wear a smaller size nitrile glove (inner) and a standard size nitrile glove (outer).
-
Visual Check: Inspect gloves immediately if a splash occurs. DCM breaks down nitrile in <5 minutes. If you see the glove surface "pucker" or ripple, change gloves immediately.
-
-
Quenching: When quenching reactions involving this ester, ensure the pH does not remain highly basic (pH > 10) for extended periods to prevent hydrolysis to the free acid, which may alter the waste profile.
Disposal & Waste Management
Proper disposal is critical due to the high halogen content (Br, Cl, F).
| Waste Stream | Criteria | Action |
| Solid Waste | Contaminated paper towels, gloves, weighing boats. | Bag in clear polyethylene bags. Label as "Solid Hazardous Waste - Halogenated Contamination" . |
| Liquid Waste A | Reaction mixtures containing DCM, Chloroform, or Chlorobenzene. | Halogenated Organic Waste . Do NOT mix with acetone/ethanol waste streams (Non-Halogenated) if your facility separates them to reduce incineration costs. |
| Liquid Waste B | Aqueous washes (extraction layers). | Check pH. If neutral, dispose of as Aqueous Waste with Trace Organics. |
Critical Note: Do not dispose of this compound down the drain. The halogenated aromatic ring is resistant to biodegradation and poses environmental persistence risks.
Emergency Response
-
Eye Contact: Flush immediately with water for 15 minutes.[3][6][8] The presence of the Fluorine atom suggests potential for irritation; however, it is not HF. Standard irrigation is effective.
-
Skin Contact: Wash with soap and water.[2][6][8][9][10] Do not use alcohol to wash skin, as this may increase the solubility of the ester and drive it deeper into the dermal layer.
-
Spill (Solid): Do not dry sweep. Wet a paper towel with a compatible solvent (e.g., Ethanol) and wipe up the powder to prevent dust generation.
References
-
PubChem. (n.d.). Methyl 2-bromo-6-fluorobenzoate (Isomer Analogue Safety Data). National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved October 26, 2023, from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved October 26, 2023, from [Link]
-
ECHA (European Chemicals Agency). (n.d.). C&L Inventory: Harmonized classification and labelling. Retrieved October 26, 2023, from [Link]
Sources
- 1. Methyl 2-bromo-6-fluorobenzoate | C8H6BrFO2 | CID 12192163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.ca [fishersci.ca]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. carlroth.com [carlroth.com]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. echemi.com [echemi.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
